5-(1-(Methylamino)ethyl)picolinicacid
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Overview
Description
5-(1-(Methylamino)ethyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Methylamino)ethyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the methylaminoethyl group. One common method is the reaction of picolinic acid with methylamine and an alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-(1-(Methylamino)ethyl)picolinic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
5-(1-(Methylamino)ethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
5-(1-(Methylamino)ethyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-(Methylamino)ethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . Additionally, the compound can interfere with cellular processes such as membrane fusion and endocytosis, contributing to its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar structural features.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with the carboxyl group at yet another position.
Uniqueness
5-(1-(Methylamino)ethyl)picolinic acid is unique due to the presence of the methylaminoethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-[1-(methylamino)ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(10-2)7-3-4-8(9(12)13)11-5-7/h3-6,10H,1-2H3,(H,12,13) |
InChI Key |
XHDDWBJUWMWAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(=O)O)NC |
Origin of Product |
United States |
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